molecular formula C10H20ClNO2 B1631786 Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride CAS No. 76308-26-4

Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride

Cat. No. B1631786
CAS RN: 76308-26-4
M. Wt: 221.72 g/mol
InChI Key: KBMWRCPPPDEVSJ-UHFFFAOYSA-N
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Description

Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride is an organic compound with the molecular formula C10H20ClNO2 . It is used as an intermediate in organic synthesis and pharmaceutical development, primarily in laboratory research and chemical production processes .


Synthesis Analysis

The synthesis of Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride can be achieved through a reaction involving trans-2-(4-aminocyclohexyl)acetic acid, ethanol, and hydrochloric acid . Another method involves the reaction of 1,4-cyclohexanedione with ethyl acetate triphenylphosphine ylide to generate 2-(4-carbonyl cyclohexenyl) ethyl acetate .


Molecular Structure Analysis

The molecular weight of Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride is 221.73 . The InChI code for this compound is 1S/C10H19NO2.ClH/c1-2-13-10(12)7-8-3-5-9(11)6-4-8;/h8-9H,2-7,11H2,1H3;1H/t8-,9- .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride are not detailed in the search results, it’s known that this compound can be used as an intermediate in various organic syntheses .


Physical And Chemical Properties Analysis

Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride is a solid at room temperature .

Scientific Research Applications

  • General Information

    • Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride is a white to almost white powder to crystal .
    • It has a molecular formula of C10H19NO2·HCl and a molecular weight of 221.73 .
    • It is sensitive to air and hygroscopic .
  • Application

    • Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride can be used as an organic synthesis intermediate and pharmaceutical intermediate .
    • It is mainly used in laboratory research and development processes and chemical production processes .
  • Pharmaceutical Intermediate

    • This compound can be used as a pharmaceutical intermediate .
    • It can be used in the synthesis of biologically active compounds .
  • Polymer Modifier

    • Due to its high hydrophilicity, it can be used as a modifier for polymers .
  • Surfactant

    • It can also be used as a surfactant .
  • Coating and Adhesive Material

    • It can be used in coatings and adhesives .
  • Pharmaceutical Intermediate

    • This compound can be used as a pharmaceutical intermediate .
    • It can be used in the synthesis of biologically active compounds .
  • Polymer Modifier

    • Due to its high hydrophilicity, it can be used as a modifier for polymers .
  • Surfactant

    • It can also be used as a surfactant .
  • Coating and Adhesive Material

    • It can be used in coatings and adhesives .

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

While specific future directions for Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride are not detailed in the search results, its use as an intermediate in organic synthesis and pharmaceutical development suggests it may continue to be valuable in the creation of new compounds and drugs .

properties

IUPAC Name

ethyl 2-(4-aminocyclohexyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-2-13-10(12)7-8-3-5-9(11)6-4-8;/h8-9H,2-7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMWRCPPPDEVSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70504126
Record name Ethyl (4-aminocyclohexyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride

CAS RN

76308-26-4
Record name Ethyl (4-aminocyclohexyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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